molecular formula C15H14F2N4O3S B2538424 1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034484-57-4

1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No. B2538424
CAS RN: 2034484-57-4
M. Wt: 368.36
InChI Key: SPCDIBNWIYBNOY-UHFFFAOYSA-N
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Description

The compound "1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules, which can help us infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, typically involves the formation of urea linkages and the incorporation of various functional groups that contribute to the molecule's biological activity. For instance, the synthesis of receptor tyrosine kinase inhibitors with a thiadiazolyl-urea scaffold is reported to involve a simple and efficient structure-based design, leading to compounds with potent anti-CML activity . Although the exact synthesis of "1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques. For example, the crystal structure of a chitin synthesis inhibitor with a difluorophenyl and difluorobenzoyl urea moiety was determined to belong to the triclinic system, with the urea linkage forming an intramolecular hydrogen bond . This suggests that the compound of interest may also exhibit a complex crystal structure with potential for intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often characterized by their interaction with biological targets. The thiadiazolyl-urea derivatives have been shown to exhibit potent activity against human chronic myeloid leukemia cells, with minimal cellular toxicity . This indicates that the compound may also engage in specific chemical reactions with biological molecules, leading to therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various spectroscopic methods. The vibrational spectra of a phenyl-thiadiazolyl-urea compound were analyzed using FT-IR and FT-Raman, and its electronic properties were determined by UV-Vis spectroscopy and Time-Dependent Density Functional Theory . These studies provide a foundation for understanding the properties of "1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea," which may exhibit similar spectroscopic characteristics.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure analysis of derivatives closely related to "1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" highlight the compound's complex molecular architecture and potential for diverse chemical reactions. For instance, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea and similar compounds have been synthesized and characterized, demonstrating the compound's planar structure due to intramolecular N–H···O hydrogen bonds and intermolecular interactions such as π–π stacking, which may contribute to its biological activities (Song et al., 2008; Shi, 2011).

Biological Activity

The biological activities associated with compounds structurally similar to "1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" have been a subject of interest. For example, derivatives have exhibited promising fungicidal activities against various fungal pathogens, suggesting potential applications in agricultural sciences and plant protection (Song et al., 2008; Shi, 2011). Moreover, certain derivatives have shown promising antitumor activities, indicating potential therapeutic applications in the field of oncology (Ling et al., 2008).

Chemical Interactions and Properties

The detailed study of chemical interactions, such as hydrogen bonding and π–π stacking, in compounds related to "1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" contributes to our understanding of their chemical properties and potential applications. These studies provide insight into the molecular basis of the compound's activity and its interaction with biological targets, laying the groundwork for the development of new chemical entities with enhanced efficacy and specificity (Cho et al., 2015).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O3S/c1-20-12-7-6-9(8-13(12)21(2)25(20,23)24)18-15(22)19-14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDIBNWIYBNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

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